Ethyl 2,5-dimethylbenzoylformate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

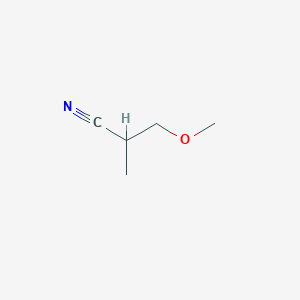

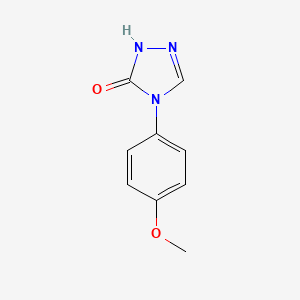

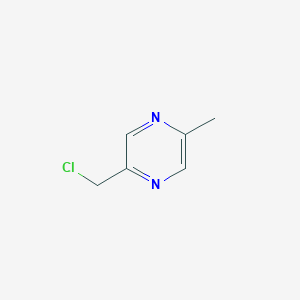

EDBF is a compound that has gained significant attention in the field of organic chemistry due to its potential applications in various industries. It has a molecular weight of 206.24 and a molecular formula of C12H14O3 .

Synthesis Analysis

EDBF is synthesized through esterification of 2,5-dimethylbenzoyl chloride and ethyl formate. Another synthesis method involves the use of aluminum (III) chloride in dichloromethane at 0 - 20°C for 2 hours .Molecular Structure Analysis

The molecular structure of EDBF consists of 12 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . More detailed structural analysis would require specific spectroscopic data which is not available from the current search results.Physical And Chemical Properties Analysis

EDBF is a white to off-white crystalline powder with a melting point of 67-69°C. It is highly soluble in organic solvents, such as ethanol, methanol, and ethyl acetate. It has a predicted boiling point of 318.8°C at 760 mmHg and a predicted density of 1.1 g/cm3 .Applications De Recherche Scientifique

Proteomics Research

Ethyl 2,5-dimethylbenzoylformate: is utilized in proteomics research due to its biochemical properties. It serves as a reagent in the identification and quantification of proteins, aiding in the understanding of protein structure, function, and interactions. Its role in proteomics is pivotal for advancing knowledge in cellular processes and disease mechanisms .

Organic Synthesis

In organic chemistry, this compound is valued for its potential in synthesizing complex organic molecules. It can act as an intermediate or a catalyst in various chemical reactions, contributing to the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Analytical Chemistry

Ethyl 2,5-dimethylbenzoylformate: finds applications in analytical chemistry where it may be used as a standard or reference compound. Its well-defined properties allow for the calibration of instruments and validation of analytical methods, ensuring accuracy and precision in chemical analysis .

Materials Science

The compound’s unique chemical structure makes it a candidate for research in materials science. It could be involved in the development of new materials with specific optical or electronic properties, potentially impacting the fields of nanotechnology and electronics.

Environmental Science

While not directly cited, compounds like Ethyl 2,5-dimethylbenzoylformate may be used in environmental science research, particularly in the study of organic pollutants. Its properties could help in understanding the behavior and breakdown of organic compounds in the environment .

Pharmaceutical Research

In pharmaceutical research, Ethyl 2,5-dimethylbenzoylformate is significant for drug design and discovery. It may be employed in the synthesis of medicinal compounds or as a part of the drug formulation process, contributing to the development of new therapies .

Industrial Applications

This compound’s applications extend to various industries where it might be used in the manufacturing of specialty chemicals or as a precursor to more complex chemical entities. Its versatility in chemical reactions makes it valuable for industrial processes.

Safety and Handling in Research

Understanding the safety, handling, and storage of Ethyl 2,5-dimethylbenzoylformate is crucial in research settings. Knowledge of its physical state, boiling point, density, and refractive index is essential for safe laboratory practices .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-(2,5-dimethylphenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-4-15-12(14)11(13)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJHKEYGAQOGPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CC(=C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80531009 |

Source

|

| Record name | Ethyl (2,5-dimethylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80531009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80120-31-6 |

Source

|

| Record name | Ethyl (2,5-dimethylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80531009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1317138.png)

![3-[(Hydrazinocarbonothioyl)amino]benzoic acid](/img/structure/B1317153.png)

![[(Pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B1317158.png)